N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide
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Description
“N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide” is a chemical compound that has been studied for its potential biological activities . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in medicinal chemistry to create compounds for the treatment of various diseases .
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect a variety of biochemical pathways due to their ability to inhibit a wide range of enzymes . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to downstream effects.
Result of Action
It’s known that pyrimidine derivatives can have antioxidative and antibacterial properties . They can also affect the cell cycle .
Properties
IUPAC Name |
N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-24(22,14-6-2-1-3-7-14)19-8-11-23-16-12-15(17-13-18-16)20-9-4-5-10-20/h1-3,6-7,12-13,19H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJRCCIPEKSBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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